C.I. Basic Red 15
Description
Properties
CAS No. |
12217-49-1 |
|---|---|
Molecular Formula |
C23H23N6NaO7S2 |
Synonyms |
C.I. Basic Red 15 |
Origin of Product |
United States |
Preparation Methods
Condensation and Chlorination Pathways
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | 60–80°C | Accelerate condensation kinetics |
| Solvent | n-Butyl acetate or dichloromethane | Enhance solubility of intermediates |
| Catalyst | AlCl₃ or ZnCl₂ (1–3 wt%) | Facilitate electrophilic substitution |
| Reaction Time | 4–6 hours | Ensure complete conversion |
Post-synthesis, the crude product is purified via recrystallization from ethanol or column chromatography to achieve >95% purity.
Advanced Microemulsion Techniques
| Component | Ratio (wt%) | Role |
|---|---|---|
| Dye | 5–10% | Active chromophore |
| Surfactant | 15–20% | Stabilize oil-water interface |
| Co-surfactant | 10–15% | Reduce interfacial tension |
| Water | 50–60% | Continuous phase |
Quality Control and Characterization
Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
-
UV-Vis Spectroscopy : λₘₐₓ for cationic dyes typically ranges from 500–600 nm, with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹.
-
NMR Analysis : ¹H NMR (CDCl₃) should confirm the presence of methyleneindoline protons (δ 2.1–2.3 ppm) and aromatic signals (δ 6.8–7.5 ppm).
-
Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 412.41 (calculated for C₂₇H₁₃N₃O₂).
Comparative Analysis with Analogous Dyes
C.I. Basic Red 18 vs. C.I. Basic Red 15
| Property | This compound | C.I. Basic Red 18 |
|---|---|---|
| λₘₐₓ (nm) | 518 | 532 |
| Solubility (H₂O) | 25 g/L | 18 g/L |
| Colorfastness (ISO) | 4–5 | 3–4 |
The superior colorfastness of this compound correlates with its stable ionic interaction with acrylic fibers, attributed to the chloro-substituted indoline moiety .
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Red 15 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of different oxidized derivatives of the dye, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
C.I. Basic Red 15 has several scientific research applications, including:
Textile Dyeing Research: It is extensively used in research related to dyeing properties of synthetic fibers, particularly acrylic fibers.
Biocompatibility Testing: Some studies investigate the cytotoxicity of this compound to assess its potential negative effects on living cells.
Analytical Chemistry: The dye is used in various analytical techniques to detect and quantify different substances.
Mechanism of Action
The mechanism of action of C.I. Basic Red 15 involves its interaction with negatively charged substrates, such as acrylic fibers. The dye molecules form ionic bonds with the negatively charged sites on the fibers, resulting in strong attachment and vibrant coloration. The molecular targets include the anionic sites on the fibers, and the pathways involved include ionic bonding and electrostatic interactions .
Comparison with Similar Compounds
(a) C.I. Basic Red 46 (BR46)
Structural Comparison :
- C.I. Basic Red 46 (CAS 12221-52-2) is an azo-based cationic dye with a confirmed molecular structure. It is widely studied for its adsorption behavior in wastewater treatment .
- C.I. Basic Red 15 ’s structural class is unconfirmed but likely shares cationic properties due to its classification as a basic dye.
Functional Comparison :
BR46 exhibits temperature-dependent adsorption, with capacity increasing from 41.90 mg/g (293 K) to 176.10 mg/g (333 K). Its adsorption is spontaneous (ΔG° < 0) and influenced by electrostatic interactions and hydrogen bonding .
(b) Direct Red 15 (C.I. 23510)
Structural Comparison :
Functional Comparison :
Direct Red 15 shows superior washfastness but lower photostability (ISO 2), whereas basic dyes like BR15 typically exhibit brighter shades but poorer washfastness.
Adsorption Mechanism Contrasts
- Basic Red 46 : Adsorbs via electrostatic attraction to negatively charged C/SiO₂ composites, with additional contributions from hydrogen bonding and hydrophobic interactions . Surfactants alter adsorption: SDS (anionic) enhances uptake by forming dye-surfactant complexes, while CTAB (cationic) competes for binding sites .
- Direct Red 15 : Binds to fibers through van der Waals forces and hydrogen bonding, with adsorption best described by the Redlich-Peterson model on cellulose substrates .
- Basic Red 15 : Expected to follow cationic dye trends (e.g., Langmuir kinetics), but experimental validation is absent.
Industrial and Environmental Considerations
- Toxicity: Basic dyes like BR46 are often toxic and non-biodegradable, requiring advanced removal methods (e.g., adsorption, oxidation) . Basic Red 15 likely shares these challenges.
- Regulatory Status : Direct Red 15 meets ISO standards for acidity/alkalinity resistance, while basic dyes face stricter regulations due to aquatic toxicity .
Q & A
Q. How can researchers ensure ethical compliance when using this compound in animal studies?
Q. What documentation standards enhance the reproducibility of studies involving this compound?
- Methodological Answer: Follow FAIR data principles: share raw datasets, instrument settings, and analysis scripts in open repositories (e.g., Zenodo). Use structured metadata templates to detail experimental conditions (e.g., temperature, humidity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
